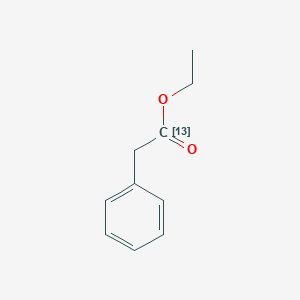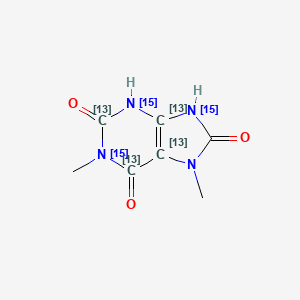
Sodium (4-chlorophenyl)methanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (4-chlorophenyl)methanesulfinate is an organosulfur compound that is widely used in organic synthesis. It is known for its role in facilitating the functionalization of heteroaromatic C-H bonds under simple reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium (4-chlorophenyl)methanesulfinate can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with sodium sulfite. The reaction typically involves the following steps:
- Dissolution of sodium sulfite in water.
- Addition of 4-chlorobenzenesulfonyl chloride to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and continuous monitoring to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium (4-chlorophenyl)methanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Sodium (4-chlorophenyl)methanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium (4-chlorophenyl)methanesulfinate involves the formation of sulfonyl radicals, which can react with various substrates to form new chemical bonds. The molecular targets and pathways involved in these reactions include:
Comparison with Similar Compounds
Sodium (4-chlorophenyl)methanesulfinate can be compared with other similar compounds, such as:
- Sodium methanesulfinate
- Benzenesulfinic acid sodium salt
- Sodium p-toluenesulfinate
- Sodium pyridine-2-sulfinate
- Sodium triflinate
Uniqueness:
- Sodium methanesulfinate: Lacks the aromatic ring and chlorine substituent, making it less versatile in aromatic substitutions .
- Benzenesulfinic acid sodium salt: Similar in structure but lacks the chlorine substituent, affecting its reactivity and selectivity .
- Sodium p-toluenesulfinate: Contains a methyl group instead of a chlorine atom, leading to different reactivity patterns .
- Sodium pyridine-2-sulfinate: Contains a pyridine ring, making it more suitable for reactions involving nitrogen heterocycles .
- Sodium triflinate: Contains trifluoromethyl groups, making it highly reactive and suitable for specific applications .
Properties
Molecular Formula |
C7H6ClNaO2S |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
sodium;(4-chlorophenyl)methanesulfinate |
InChI |
InChI=1S/C7H7ClO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
InChI Key |
UXCLCCYBFMAOBU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12054363.png)
![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone](/img/structure/B12054365.png)
![2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate](/img/structure/B12054371.png)
![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B12054378.png)
![2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12054389.png)



![2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole](/img/structure/B12054417.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12054431.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12054445.png)
